N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Description
N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a phenyl ring substituted with a 6-methanesulfonylpyridazine moiety. This structure combines aromatic, electron-withdrawing (methanesulfonyl), and heterocyclic (pyridazine) elements, which may enhance binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S3/c1-24(19,20)14-9-8-13(16-17-14)11-4-6-12(7-5-11)18-25(21,22)15-3-2-10-23-15/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJYFSXLZYSBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the methanesulfonyl group, and the coupling of the phenyl and thiophene rings. Common synthetic methods include:
Formation of Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Methanesulfonyl Group: This step often involves the reaction of the pyridazine derivative with methanesulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the pyridazine derivative with a phenylthiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution may involve reagents like bromine or chlorine, while nucleophilic substitution may use reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene sulfonamides inhibited the growth of various cancer cell lines, suggesting that this compound may have similar effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Sulfonamides are known to exhibit antibacterial effects, and preliminary studies suggest that this compound could be effective against certain bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors.
Case Study:
Research published in Advanced Functional Materials highlighted the use of thiophene-based compounds in organic solar cells, where they contributed to improved charge transport and device efficiency . The incorporation of this compound could enhance these properties further due to its structural characteristics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Synthesis Overview:
- Starting Materials: Pyridazine derivatives, thiophenes, sulfonamides.
- Key Reactions: Nucleophilic substitution, coupling reactions.
- Characterization Techniques:
- NMR: Confirming molecular structure.
- MS: Determining molecular weight.
- IR: Identifying functional groups.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The methanesulfonyl group is known to enhance the compound’s ability to interact with biological targets by increasing its solubility and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Sulfonamide Derivatives
*Inferred from methanesulfonyl and pyridazine groups.
Key Observations:
- Substituent Diversity: The target’s pyridazine-methanesulfonyl group distinguishes it from analogs with cyclohexyl ketones (compounds 8–9 ), bromothiophenes (compound 9 ), or alkylamines (compound in ). This aromatic and polar substituent may improve target selectivity in enzyme inhibition compared to non-aromatic groups.
- Synthesis Efficiency: While the target’s yield is unknown, brominated analogs (e.g., compound 9, 81% yield ) suggest halogenation can enhance reaction efficiency. The dimethylaminoethyl derivative (71% yield ) demonstrates that amine coupling is moderately efficient.
Electronic and Functional Implications
- Methanesulfonylpyridazine vs. This could enhance interactions with nucleophilic residues in enzyme active sites.
- Aromatic vs. Aliphatic Substituents: The phenyl-pyridazinyl group in the target provides planar aromaticity, favoring π-π stacking in biological systems. In contrast, cyclohexyl (compound 8 ) or dimethylaminoethyl ( ) groups introduce steric hindrance or basicity, respectively, altering binding modes.
Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonamide group and a pyridazine moiety, which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 359.42 g/mol.
Sulfonamides, including this compound, are known for their ability to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes. Inhibition of CA can lead to decreased intraocular pressure, making these compounds potential candidates for treating glaucoma and other ocular conditions .
Biological Activity
- Inhibition of Carbonic Anhydrase :
- Antimicrobial Properties :
- Anti-cancer Activity :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Carbonic Anhydrase Inhibition | Competitive inhibition | |
| Antimicrobial | Inhibition of folate synthesis | |
| Anti-cancer | Microtubule disruption |
Recent Advances in Research
Recent studies have focused on the design and synthesis of sulfonamide hybrids, demonstrating enhanced biological activities through structural modifications. The incorporation of thiophene and pyridazine rings has shown promise in increasing the potency and selectivity of these compounds against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
